1,2,3-Trifluorobenzene 1,2,3-Trifluorobenzene Crystal structure 1,2,3-trifluorobenzene was reported. The microwave spectrum of 1,2,3-trifluorobenzene was studied using a molecular beam Fourier transform microwave spectrometer. Laser-induced fluorescence spectra of the radical cation of 1,2,3-trifluorobenzene was determined in both the gas phase and solid Ne matrices.

Brand Name: Vulcanchem
CAS No.: 1489-53-8
VCID: VC20921933
InChI: InChI=1S/C6H3F3/c7-4-2-1-3-5(8)6(4)9/h1-3H
SMILES: C1=CC(=C(C(=C1)F)F)F
Molecular Formula: C6H3F3
Molecular Weight: 132.08 g/mol

1,2,3-Trifluorobenzene

CAS No.: 1489-53-8

Cat. No.: VC20921933

Molecular Formula: C6H3F3

Molecular Weight: 132.08 g/mol

* For research use only. Not for human or veterinary use.

1,2,3-Trifluorobenzene - 1489-53-8

Specification

CAS No. 1489-53-8
Molecular Formula C6H3F3
Molecular Weight 132.08 g/mol
IUPAC Name 1,2,3-trifluorobenzene
Standard InChI InChI=1S/C6H3F3/c7-4-2-1-3-5(8)6(4)9/h1-3H
Standard InChI Key AJKNNUJQFALRIK-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)F)F)F
Canonical SMILES C1=CC(=C(C(=C1)F)F)F

Introduction

Structural Characteristics and Identification

Molecular Structure and Identification

1,2,3-Trifluorobenzene is a colorless liquid with the molecular formula C6H3F3 and a molecular weight of 138.08 g/mol. As a halogenated derivative of benzene, it features three hydrogen atoms replaced by fluorine atoms at positions 1, 2, and 3 on the benzene ring. The compound is also known by several alternative names including 3,4,5-trifluoro-benzene, 4,5,6-trifluorobenzene, 1,2,6-trifluorobenzene, and 2,3,4-trifluorobenzene, depending on the numbering convention used. Its unique structure can be identified through its Chemical Abstracts Service (CAS) registry number: 1489-53-8 .

Structural Studies and Molecular Geometry

High-resolution molecular beam Fourier transform microwave studies of 1,2,3-trifluorobenzene have provided detailed insights into its molecular structure. These investigations, which included analyses of monosubstituted 13C-isotopomers observed in natural abundance, have revealed that 1,2,3-trifluorobenzene exhibits a planar equilibrium geometry with C2v-symmetry. This molecular symmetry requires eleven internal coordinates (bond angles and bond distances) for a complete description of its structure, though correlations reduce the number of determinable parameters to seven .
The presence of three fluorine atoms in adjacent positions creates a unique electronic distribution in the molecule, affecting the benzene ring's electron density and resulting in a distortion of the benzene framework. The high electronegativity of fluorine atoms influences bond lengths and angles throughout the molecule, creating distinctive reactivity patterns compared to benzene or other partially fluorinated derivatives .

Physical Properties

General Physical Characteristics

1,2,3-Trifluorobenzene appears as a colorless liquid under standard conditions with distinctive physical properties that make it useful for various applications. It has a boiling point of 84-85°C (357.15-358.15 K) and a melting point of -40.5°C (232.65 K). The density of this compound is approximately 1.415 g/cm³, making it more dense than water. It exhibits solubility in common organic solvents such as ethanol, acetone, and ether, but limited solubility in water, as indicated by its calculated log10 water solubility value of -2.47 .

Thermodynamic Properties

The thermodynamic properties of 1,2,3-trifluorobenzene have been extensively studied and documented. These properties are critical for understanding its behavior in chemical reactions and physical processes. Table 1 presents a comprehensive overview of the key thermodynamic parameters for this compound.
Table 1: Thermodynamic Properties of 1,2,3-Trifluorobenzene

PropertyValueUnitSource
Proton Affinity (PAff)724.30kJ/molNIST
Gas-phase Basicity (BasG)696.60kJ/molNIST
Gibbs Free Energy of Formation (ΔfG°)-491.64kJ/molCalculated
Enthalpy of Formation (ΔfH° gas)-541.91kJ/molCalculated
Enthalpy of Fusion (ΔfusH°)13.80kJ/molCalculated
Enthalpy of Vaporization (ΔvapH°)30.10kJ/molCalculated
Critical Pressure (Pc)3773.04kPaCalculated
Critical Temperature (Tc)553.01KCalculated
Critical Volume (Vc)0.318m³/kmolCalculated
These thermodynamic parameters demonstrate that 1,2,3-trifluorobenzene possesses a negative Gibbs free energy of formation, indicating thermodynamic stability under standard conditions. The relatively low enthalpy of vaporization (30.10 kJ/mol) explains its moderate volatility .

Temperature-Dependent Properties

Several physical properties of 1,2,3-trifluorobenzene exhibit temperature dependence, which is important for industrial applications and processing. Table 2 presents heat capacity and density values at various temperatures.
Table 2: Temperature-Dependent Properties of 1,2,3-Trifluorobenzene

PropertyValueUnitTemperature (K)
Heat Capacity (Cp,gas)131.45J/mol×K371.13
Heat Capacity (Cp,gas)138.81J/mol×K401.44
Heat Capacity (Cp,gas)145.82J/mol×K431.76
Heat Capacity (Cp,gas)152.50J/mol×K462.07
Heat Capacity (Cp,gas)158.86J/mol×K492.38
Heat Capacity (Cp,gas)164.90J/mol×K522.70
Heat Capacity (Cp,gas)170.64J/mol×K553.01
Liquid Density (ρl)1292.00kg/m³296.00
Liquid Density (ρl)1240.00kg/m³331.60
The heat capacity data shows a consistent increase with temperature, which is typical for organic compounds. The liquid density decreases with increasing temperature, reflecting the thermal expansion of the liquid phase .

Spectroscopic Properties

Chemical Properties and Reactivity

Reactivity Patterns

The presence of three adjacent fluorine atoms creates a deactivated region on the benzene ring, making electrophilic aromatic substitution reactions more likely to occur at positions 4, 5, and 6 (the non-fluorinated positions). The fluorine atoms also influence nucleophilic aromatic substitution reactions, potentially facilitating such reactions at positions ortho or para to the fluorine substituents due to the electron-withdrawing effect that stabilizes negative charge in transition states .
1,2,3-Trifluorobenzene can undergo various transformation reactions to produce derivatives such as 1,2,3-trifluorotoluene, 1,2,3-trifluoro-4-nitrobenzene, and 1,2,3-trifluoro-4-iodobenzene. These transformations typically involve substitution reactions at the non-fluorinated positions of the benzene ring, preserving the trifluoro moiety that often contributes to the desired properties of the final products .

Synthesis Methods

Industrial Production Methods

The manufacturing of 1,2,3-trifluorobenzene involves several established methods that can be implemented on industrial scales. These include:

  • Halogenation of benzene or fluorobenzene: This approach involves the sequential introduction of fluorine atoms onto the benzene ring, typically using fluorinating agents under controlled conditions.

  • Catalytic fluorination of chlorobenzene: This method utilizes metal catalysts to facilitate the replacement of chlorine atoms with fluorine, often employing fluoride sources such as potassium fluoride or hydrogen fluoride.

  • Dehalogenation of 1,2,3,4-tetrafluorobenzene: This reductive approach removes one fluorine atom from the tetrafluoro compound to yield the desired trifluoro derivative .
    These industrial processes require specific conditions and reagents, including halogens, catalysts, solvents, and reducing agents, with careful consideration of reaction parameters to optimize yield and purity.

Patent Information and Recent Developments

Recent patent literature describes a synthesis method for 1,2,3-trifluorobenzene as an intermediate for producing 3,4,5-trifluoro-bromobenzene. Chinese patent CN116553997B details this process, which appears to involve a reaction sequence utilizing 1-chloro-2,3,4-trifluorobenzene as a precursor. The reaction system likely incorporates sodium hydroxide among other reagents to facilitate the transformation .
This patented method represents an important development in the synthesis of 1,2,3-trifluorobenzene, potentially offering advantages in terms of yield, purity, or process efficiency compared to traditional methods. The continued development of such synthetic approaches reflects the ongoing industrial interest in this compound and its derivatives .

Applications

Pharmaceutical Applications

1,2,3-Trifluorobenzene serves as a valuable building block in pharmaceutical synthesis, where fluorinated aromatic compounds are increasingly important for drug development. The incorporation of fluorine atoms in drug molecules can enhance metabolic stability, lipophilicity, and binding affinity to target proteins. The specific arrangement of three adjacent fluorine atoms in 1,2,3-trifluorobenzene provides a unique electronic environment that can confer distinctive properties when incorporated into bioactive molecules .
As an intermediate in pharmaceutical synthesis, 1,2,3-trifluorobenzene can be further functionalized to introduce additional groups at the remaining positions of the benzene ring. The presence of the trifluoro moiety often remains intact throughout subsequent transformations, contributing to the desired medicinal properties of the final drug products .

Agrochemical Applications

Similar to its role in pharmaceuticals, 1,2,3-trifluorobenzene finds applications in the development of agrochemicals such as pesticides, herbicides, and fungicides. Fluorinated compounds frequently demonstrate enhanced biological activity, persistence, and specificity compared to their non-fluorinated counterparts. The trifluorobenzene moiety can contribute to the stability of agrochemical products against metabolic degradation and environmental factors .

Other Industrial Applications

Beyond pharmaceuticals and agrochemicals, 1,2,3-trifluorobenzene has applications in various other industrial sectors:

  • Dye Chemistry: The compound can serve as a precursor for fluorinated dyes with unique optical properties and enhanced stability.

  • Polymer Science: It may be incorporated into polymer structures to introduce fluorine-containing segments that alter properties such as hydrophobicity, thermal stability, and chemical resistance.

  • Materials Science: Fluorinated aromatic compounds including 1,2,3-trifluorobenzene can contribute to the development of advanced materials with specialized properties for electronics, coatings, and other applications .

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